5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound that features both a brominated pyrimidine ring and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Imidazole Propylamine: The imidazole ring is introduced by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Coupling Reaction: The brominated pyrimidine is then coupled with the imidazole propylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming imidazolium salts or reduced imidazole derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of imidazolium salts.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole or pyrimidine moieties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole-containing compounds.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar in having a brominated heterocycle but differs in the core structure.
1-(3-Aminopropyl)imidazole: Shares the imidazole and propylamine moieties but lacks the brominated pyrimidine ring.
Uniqueness
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is unique due to the combination of a brominated pyrimidine ring and an imidazole moiety. This dual functionality can provide distinct chemical reactivity and biological activity compared to compounds with only one of these features.
Biological Activity
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
Molecular Characteristics
The compound has the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C10H12BrN5 |
Molecular Weight | 282.14 g/mol |
CAS Number | 886365-76-0 |
LogP | 1.35970 |
PSA | 58.86 |
These properties suggest a moderate lipophilicity, which is essential for biological activity, particularly in drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazole and pyrimidine have been shown to possess potent antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .
The biological activity of this compound is likely linked to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms. The presence of the bromine atom may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy as an antimicrobial agent .
Study on Antiparasitic Activity
A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the imidazole ring can significantly enhance antiparasitic activity. For example, substituents that increase polarity were found to improve solubility without compromising metabolic stability, which is crucial for maintaining effective drug concentrations in vivo .
Evaluation of Antifungal Activity
In another investigation, a series of pyrimidine derivatives showed promising antifungal activity against Candida species. The study measured MIC values ranging from 16.69 to 78.23 μM, indicating that structural variations can lead to enhanced antifungal properties .
Research Findings and Implications
The biological activity of this compound suggests its potential as a lead compound in drug development:
- Antimicrobial Efficacy : Its effectiveness against both bacterial and fungal strains positions it as a candidate for further development into therapeutic agents.
- Modifiable Structure : The ability to modify the imidazole and pyrimidine moieties allows for optimization of pharmacological properties.
Properties
CAS No. |
886365-76-0 |
---|---|
Molecular Formula |
C10H12BrN5 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15) |
InChI Key |
FKZUONPKNXXYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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